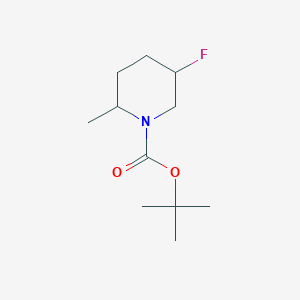

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate

Beschreibung

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a fluorine substituent at the 5-position, and a methyl group at the 2-position of the piperidine ring. This structural motif is commonly employed in medicinal chemistry as a protective group for amines or as a scaffold for drug discovery due to its conformational rigidity and metabolic stability.

Eigenschaften

CAS-Nummer |

2227205-89-0 |

|---|---|

Molekularformel |

C11H20FNO2 |

Molekulargewicht |

217.28 g/mol |

IUPAC-Name |

tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H20FNO2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI-Schlüssel |

ZEQJYYLAFDMFAN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate typically involves the reaction of 5-fluoro-2-methylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Various substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-Butyl 5-fluoro-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural variations among piperidine-1-carboxylate derivatives include substituent positions (e.g., fluorine, methyl, amino, or heterocyclic groups) and functional group modifications (e.g., amides, dioxo groups). Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations:

- Substituent Position and Polarity: The 5-fluoro and 2-methyl groups in the target compound confer moderate polarity compared to analogues with aryl amino (Compound 5) or dioxo groups (), which exhibit higher polarity and crystallinity .

- Thermal Stability: Compounds with rigid substituents (e.g., aryl amino in Compound 5) show higher melting points (102–105°C), while flexible amides (Compound 6) or liquids () have lower thermal stability .

Spectroscopic and Structural Data

Table 2: Key Spectroscopic Features

Insights:

Biologische Aktivität

Introduction

Tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its versatility in drug design, and the presence of a fluorine atom, which can significantly influence its pharmacological properties. This article reviews the biological activity of tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate is CHFNO, with a molecular weight of approximately 229.28 g/mol. The compound's structure includes a tert-butyl group, a fluorinated methylpiperidine, and a carboxylate functional group, which contribute to its chemical reactivity and biological activity.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 229.28 g/mol |

| Functional Groups | Tert-butyl, Fluorine, Carboxylate |

| Piperidine Ring | Present |

The biological activity of tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate is primarily attributed to its interaction with various molecular targets within biological systems. The fluorine substitution enhances lipophilicity and can improve binding affinity to specific receptors or enzymes.

Key Mechanisms

- Reversible Inhibition : Preliminary studies suggest that this compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways.

- Target Engagement : Molecular docking studies indicate that tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate can effectively engage with target proteins, influencing their activity and downstream signaling pathways.

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has provided insights into how modifications to the piperidine structure affect biological activity. For instance:

- Fluorine Substitution : The presence of fluorine at position 5 has been shown to enhance the potency of similar compounds against specific targets, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

- Alkyl Chain Variations : Variations in the alkyl chains on the piperidine ring can modulate the compound's pharmacokinetic properties and selectivity for different biological targets.

Table 2: Comparative Biological Activities

| Compound Name | IC (µM) | Target |

|---|---|---|

| Tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate | TBD | MAGL |

| Benzoylpiperidine (similar structure) | 11.7 | MAGL |

| Piperazine derivatives | 27 - 68 | FAAH |

Study 1: Inhibition of MAGL

In a study investigating the inhibition of MAGL, tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate exhibited promising results with an IC value that suggests effective inhibition compared to other known inhibitors . This positions it as a potential candidate for further development in pain management therapies.

Study 2: Antiproliferative Activity

Another investigation highlighted the antiproliferative effects of similar piperidine derivatives on cancer cell lines. Compounds with structural similarities to tert-butyl 5-fluoro-2-methylpiperidine-1-carboxylate demonstrated IC values ranging from 19.9 to 75.3 µM against various cancer cell lines . These findings indicate potential applications in oncology.

Study 3: Pharmacokinetics

Pharmacokinetic studies have shown that compounds within this class exhibit favorable absorption and distribution profiles in vivo, suggesting that modifications like fluorination can enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.